molecular formula C13H15BrN2O4 B5160259 [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE

[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE

Cat. No.: B5160259
M. Wt: 343.17 g/mol
InChI Key: SZCYFFCWXBCWIW-UHFFFAOYSA-N
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Description

[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a bromophenyl group, a carbamoyl group, and an acetamidopropanoate moiety, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE typically involves multiple steps, starting with the preparation of the bromophenyl derivative. The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The carbamoyl group is then attached via a reaction with isocyanates or carbamoyl chlorides. Finally, the acetamidopropanoate moiety is introduced through esterification reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl and acetamidopropanoate groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

[(4-BROMOPHENYL)CARBAMOYL]METHYL 2-ACETAMIDOPROPANOATE can be compared with similar compounds such as:

    [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-IODOBENZOATE: Similar structure but with an iodine atom instead of an acetamidopropanoate group.

    [(4-BROMOPHENYL)CARBAMOYL]METHYL 2-HYDROXYBENZOATE: Contains a hydroxyl group instead of an acetamidopropanoate group.

The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-bromoanilino)-2-oxoethyl] 2-acetamidopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O4/c1-8(15-9(2)17)13(19)20-7-12(18)16-11-5-3-10(14)4-6-11/h3-6,8H,7H2,1-2H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCYFFCWXBCWIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OCC(=O)NC1=CC=C(C=C1)Br)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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